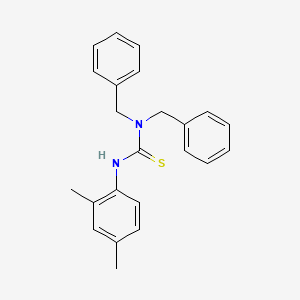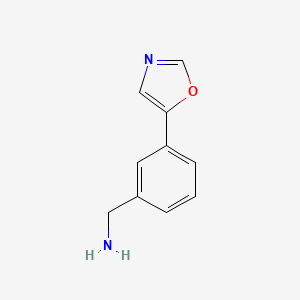
1,1-dibenzyl-3-(2,4-dimethylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- is a chemical compound with the molecular formula C23H24N2S It is a derivative of thiourea, where the hydrogen atoms are substituted with 2,4-dimethylphenyl and phenylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with benzylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound, with simpler structure and different reactivity.
N-Phenylthiourea: A derivative with a phenyl group, showing different chemical and biological properties.
N,N’-Diphenylthiourea: Another derivative with two phenyl groups, used in different applications.
Uniqueness
Thiourea, N’-(2,4-dimethylphenyl)-N,N-bis(phenylmethyl)- is unique due to the presence of both 2,4-dimethylphenyl and phenylmethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research applications where other thiourea derivatives may not be suitable.
Eigenschaften
CAS-Nummer |
86764-77-4 |
|---|---|
Molekularformel |
C23H24N2S |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
1,1-dibenzyl-3-(2,4-dimethylphenyl)thiourea |
InChI |
InChI=1S/C23H24N2S/c1-18-13-14-22(19(2)15-18)24-23(26)25(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
ZEVXVFBUCGMFKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Diethylamino)propyl][(4-methoxyphenyl)methyl]methylamine](/img/structure/B1660909.png)


![5-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1660915.png)

![Methyl 3-hydroxyfuro[3,2-B]pyridine-2-carboxylate](/img/structure/B1660918.png)






![N-[(E)-thiophen-2-ylmethylideneamino]quinolin-2-amine](/img/structure/B1660928.png)

